2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine typically involves the reaction of appropriate triazole precursors with dimethoxyethane under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is introduced to the ethanimine moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Amino-1,2,4-triazole: Contains an amino group, making it more reactive in certain chemical reactions.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A fused ring system with additional pharmacological activities.
Uniqueness
2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is unique due to its dimethoxyethane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .
Properties
CAS No. |
652538-54-0 |
---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine |
InChI |
InChI=1S/C6H10N4O2/c1-11-6(12-2)3-9-10-4-7-8-5-10/h3-6H,1-2H3 |
InChI Key |
JZKGBSGFEGRUBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=NN1C=NN=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.